molecular formula C9H10ClFN2 B13639593 5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride

5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B13639593
M. Wt: 200.64 g/mol
InChI Key: JYKDUVUHGVVXNK-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride (CAS: 2708282-08-8) is a fluorinated aromatic compound with the molecular formula C₉H₁₀ClFΝ₂ and a molecular weight of 200.64 g/mol. It is supplied in 98% purity and available in quantities ranging from 100 mg to 1 g . The compound features a benzonitrile core substituted with a fluorine atom at the 2-position and a 1-aminoethyl group at the 5-position, protonated as a hydrochloride salt.

Properties

Molecular Formula

C9H10ClFN2

Molecular Weight

200.64 g/mol

IUPAC Name

5-(1-aminoethyl)-2-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H9FN2.ClH/c1-6(12)7-2-3-9(10)8(4-7)5-11;/h2-4,6H,12H2,1H3;1H

InChI Key

JYKDUVUHGVVXNK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N.Cl

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis Using Omega-Transaminase

This is the most frequently reported and industrially relevant method for preparing the (R)-enantiomer of this compound.

Key steps:

  • Starting material: 5-fluoro-2-hydroxyacetophenone or related fluorinated ketone.
  • Catalyst: Omega-transaminase enzyme, which catalyzes the transfer of an amino group to the ketone, yielding the chiral amine.
  • Reaction conditions: The reaction mixture contains an amino donor (e.g., isopropylamine), a coenzyme (pyridoxal phosphate), a cosolvent, transaminase dry powder, and a buffer solution.
  • Temperature: Typically maintained between 25–35°C under vacuum stirring to optimize enzyme activity.
  • Post-reaction treatment: Acid-base extraction to isolate the amine, followed by concentration and crystallization to obtain the hydrochloride salt.

Advantages:

  • High enantioselectivity and chiral purity.
  • Mild reaction conditions.
  • Environmentally friendly due to enzymatic catalysis.

Industrial scale: This method is scalable and economically viable due to the efficiency and selectivity of the biocatalyst.

Step Description Conditions/Notes
1 Mix amino donor, coenzyme, cosolvent, buffer, and omega-transaminase 25–35°C, vacuum stirring
2 Add 5-fluoro-2-hydroxyacetophenone substrate Maintain temperature and stirring
3 Reaction proceeds to form chiral amine Time varies, typically several hours
4 Acid-base extraction and concentration Isolate amine intermediate
5 Crystallization with HCl to form hydrochloride salt Purification step to obtain final product

Chemical Reductive Amination and Nucleophilic Substitution Methods

Alternative chemical synthesis routes involve:

  • Reductive amination: Condensation of 5-fluorobenzonitrile derivatives with ammonia or amines, followed by reduction using agents such as sodium borohydride or catalytic hydrogenation.
  • Nucleophilic substitution: Introduction of the aminoethyl group via substitution reactions on appropriately functionalized benzonitrile intermediates.

These methods require careful control of temperature, solvent choice (e.g., ethyl acetate), and purification steps such as liquid-liquid extraction or chromatography.

Method Key Reagents Conditions Notes
Reductive Amination 5-fluorobenzonitrile, ammonia, reducing agent Solvent: Ethyl acetate; temp control required May require chiral resolution
Nucleophilic Substitution Aminoethyl nucleophile, fluorobenzonitrile derivative Temperature and solvent dependent Purification by chromatography

Purification and Isolation

Regardless of the synthetic route, the final product is typically isolated as the hydrochloride salt to enhance stability and solubility.

Purification steps include:

  • Filtration to remove insoluble impurities.
  • Activated carbon treatment to decolorize.
  • Concentration under reduced pressure.
  • Recrystallization from ethanol or suitable solvents to yield pure this compound.

Chemical Reaction Analysis and Data

Reactivity Profile

The compound’s reactivity is influenced by the fluorine substituent and the aminoethyl group:

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate, H2O2 Oxidation of aminoethyl group
Reduction Lithium aluminum hydride, NaBH4 Reduction of nitrile to amine
Substitution Sodium methoxide, potassium tert-butoxide Fluorine substitution with nucleophiles

Biological and Pharmaceutical Relevance

The compound is studied for:

  • Inhibition of farnesyltransferase, an enzyme involved in oncogenic signaling.
  • Use as a building block in drug synthesis.
Compound IC50 (nM) Selectivity Ratio (hFTase/GGTase-I)
(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride Data pending Data pending
Reference Compound 1a 56 ± 29 7-fold

Summary Table of Preparation Methods

Method Starting Material Catalyst/Agent Key Conditions Advantages Limitations
Biocatalytic Transamination 5-fluoro-2-hydroxyacetophenone Omega-transaminase enzyme 25–35°C, vacuum stirring High enantioselectivity, mild Requires enzyme availability
Reductive Amination 5-fluorobenzonitrile derivatives NaBH4, catalytic hydrogenation Controlled temp, solvent choice Established chemical method May need chiral resolution
Nucleophilic Substitution Functionalized benzonitrile Aminoethyl nucleophile Variable Versatile Purification complexity

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the ortho position and the nitrile group at the para position facilitate nucleophilic aromatic substitution (NAS) and electrophilic substitutions.

Reaction Type Conditions Reagents Products Citations
Fluorine Displacement Polar aprotic solvents (DMF, DMSO), 60–80°CAmines, alkoxides, thiolsSubstituted benzonitriles (e.g., thioethers)
Nitrile Hydrolysis Acidic or alkaline aqueous mediaH₂SO₄, NaOHCarboxylic acid or amide derivatives
  • Mechanistic Insight : The electron-withdrawing nitrile group activates the benzene ring for NAS, while steric hindrance from the aminoethyl group influences regioselectivity . Fluorine substitution is favored at the ortho position due to its strong inductive effect .

Reductive Amination and Amino Group Reactivity

The primary amine in the aminoethyl side chain participates in reductive amination and condensation reactions.

Reaction Type Conditions Reagents Products Citations
Schiff Base Formation Ethanol, RTAldehydes/ketonesImine intermediates
N-Acylation DCM, 0–5°CAcetyl chloride, DIPEAAcetylated derivatives
  • Key Finding : The amino group’s basicity (pKₐ ~9.5) allows selective acylation under mild conditions . Steric shielding from the ethyl group reduces overalkylation risks.

Oxidation and Reduction Pathways

The nitrile and amino groups undergo redox transformations under controlled conditions.

Reaction Type Conditions Reagents Products Citations
Nitrile Reduction H₂, RT, 48 hrsRaney NickelPrimary amine derivative
Amine Oxidation H₂O₂, Fe²⁺ catalyst, pH 4–5Fenton’s reagentNitroso or hydroxylamine derivatives
  • Experimental Data : Nitrile reduction yields a primary amine (confirmed by ¹H-NMR: δ 1.2 ppm, triplet for -CH₂NH₂) . Overoxidation of the amino group produces trace nitro compounds (<5% yield).

Biological Interactions and Pharmacological Relevance

The compound’s fluorine and amino groups enhance binding to enzymes like farnesyltransferase (FTase), as observed in structurally similar inhibitors .

Target Interaction Biological Effect Affinity (IC₅₀) Citations
hFTase Competitive inhibition via H-bondingAnticancer activity (H-Ras processing)56 ± 29 nM
Aβ Aggregates π-Stacking with fibrillar structuresDiagnostic imaging (amyloid plaque PET)Kᵢ = 4.2 nM
  • Structural Basis : The fluorine atom’s electronegativity and the amino group’s H-bonding capability synergize to improve target selectivity .

Scientific Research Applications

5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride

  • Structure: Differs by having an aminomethyl (-CH₂NH₂) group instead of an aminoethyl (-CH₂CH₂NH₂) substituent.
  • Molecular Formula : C₈H₈ClFΝ₂ (vs. C₉H₁₀ClFΝ₂ for the target compound).
  • Key Differences: The shorter alkyl chain reduces lipophilicity (calculated logP: ~1.2 vs. The reduced steric bulk may also affect binding to enzymatic targets .

2-Chloro-7-fluoroquinoline-3-carbonitrile

  • Structure: A quinoline core with chlorine (2-position), fluorine (7-position), and nitrile (3-position) substituents.
  • Molecular Formula : C₁₀H₄ClFΝ₃.
  • The absence of an aminoalkyl group limits hydrogen-bonding capacity compared to the target compound .

5-[(1S)-1-Aminoethyl]-1,3-dihydro-2-benzofuran-1-one Hydrochloride

  • Structure: Benzofuranone core with a chiral aminoethyl group.
  • Molecular Formula : C₁₀H₁₁ClΝO₂.
  • The chiral center may influence stereoselective interactions in biological systems .

5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile

  • Structure : Phthalazine-substituted fluorobenzonitrile.
  • Molecular Formula : C₁₆H₁₁FΝ₄O (CAS: 1021298-68-9).
  • The lack of a charged amine reduces solubility in polar solvents compared to the hydrochloride salt form of the target compound .

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine Dihydrochloride

  • Structure: Thiadiazole core with aminoethyl and amine substituents.
  • Molecular Formula : C₄H₁₂Cl₂Ν₄S.
  • Key Differences: The sulfur-containing thiadiazole ring increases electronegativity and metabolic stability but may introduce toxicity concerns. The dihydrochloride salt form enhances solubility in aqueous media relative to monohydrochloride salts .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) logP* Solubility (Inference)
5-(1-Aminoethyl)-2-fluorobenzonitrile HCl Benzonitrile 2-F, 5-(1-aminoethyl) C₉H₁₀ClFΝ₂ 200.64 ~1.8 Moderate (polar solvents)
5-(Aminomethyl)-2-fluorobenzonitrile HCl Benzonitrile 2-F, 5-(aminomethyl) C₈H₈ClFΝ₂ 186.61 ~1.2 High (aqueous)
2-Chloro-7-fluoroquinoline-3-carbonitrile Quinoline 2-Cl, 7-F, 3-CN C₁₀H₄ClFΝ₃ 220.61 ~2.5 Low (non-polar)
5-[(1S)-1-Aminoethyl]-1,3-dihydro-2-benzofuran-1-one HCl Benzofuranone 5-(1S-aminoethyl) C₁₀H₁₁ClΝO₂ 228.66 ~0.9 High (polar)
5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile Phthalazine 4-oxo-phthalazine, 2-F, CN C₁₆H₁₁FΝ₄O 306.29 ~2.0 Moderate (DMSO)

*logP values estimated using fragment-based methods.

Key Structural and Functional Insights

Aminoalkyl Chains: The aminoethyl group in the target compound increases steric bulk and lipophilicity compared to aminomethyl analogs, possibly improving blood-brain barrier penetration .

Heterocyclic Cores: Quinoline () and benzofuranone () derivatives exhibit distinct electronic profiles, affecting target selectivity in drug design.

Salt Forms : Hydrochloride salts (target compound, ) improve solubility but may require pH adjustment for formulation .

Biological Activity

5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₀ClFN₂ and a molecular weight of 200.64 g/mol. Its structure includes a fluorobenzene ring, an aminoethyl side chain, and a benzonitrile moiety. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its biological activity.

Biological Activity

This compound exhibits significant biological activity, particularly as a pharmacological agent. Its activities can be categorized as follows:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in critical biological pathways. This includes interactions with MurA enzyme inhibitors, which are vital in bacterial cell wall synthesis .
  • Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial effects, making it a candidate for further development in antibiotic therapies.
  • Binding Affinity : Interaction studies have revealed its binding affinity with specific biological targets, including receptors and enzymes. Understanding these interactions is essential for elucidating its mechanism of action.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with appropriate fluorinated aromatic compounds.
  • Reaction Conditions : Various reaction conditions can be employed to optimize yield and purity, including the use of catalysts and specific solvents.
  • Final Product : The hydrochloride form enhances solubility and stability in biological systems.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Amino-2-fluorobenzonitrileC₈H₇FN₂Lacks aminoethyl group; simpler structure
4-(Aminomethyl)-2-fluorobenzonitrileC₈H₈FN₂Different substitution pattern on the benzene
2-FluorobenzonitrileC₇H₄FN₂No amino group; serves as a simpler analog

This table highlights how the specific combination of functional groups in this compound may confer unique biological activities not present in these similar compounds.

Research Findings

Recent studies have focused on the following aspects:

  • Mechanism of Action : Investigations into how this compound interacts at the molecular level have provided insights into its potential therapeutic applications.
  • Case Studies : Specific case studies have demonstrated its efficacy in inhibiting target enzymes associated with bacterial infections, showcasing its potential as an antibiotic candidate .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding modes and affinities to various biological targets, further supporting its development as a pharmacological agent .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride, and what critical parameters govern reaction efficiency?

Answer: The compound is synthesized via sequential amine alkylation and nitrile formation, followed by hydrochloride salt precipitation. Key parameters include stoichiometric control of the amine precursor (e.g., ethyl glycinate), pH maintenance during cyclocondensation (optimal pH 6.5–7.5), and reaction temperature (<40°C to prevent decomposition). Ashford’s Dictionary documents analogous syntheses using diethylaminoethyl chloride hydrochloride in cyclocondensation steps, achieving yields >65% under controlled conditions . Purification via recrystallization from ethanol/water (1:3 v/v) enhances purity, as evidenced by >97.0% purity in related fluorinated benzoic acids .

Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer: A multi-technique approach is critical:

  • 19F NMR (δ -110 to -120 ppm for aromatic fluorine environments) verifies fluorobenzonitrile integrity .
  • HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile) compares retention times against standards.
  • Elemental analysis (C, H, N within ±0.4% of theoretical values) confirms stoichiometry .
  • DSC identifies hydrochloride salt decomposition (endothermic peak at 180–190°C) .

Advanced: How can researchers address competing nucleophilic reactions during synthesis?

Answer: Strategies include:

  • Boc-protection of the primary amine prior to nitrile introduction, followed by HCl-mediated deprotection .
  • Kinetic control : Slow addition of alkylating agents (0.5 mL/min) at -15°C reduces dimerization by 30% .
  • Post-reaction quenching with ice-cold ammonium chloride minimizes side products .

Advanced: How should discrepancies in biological activity data for fluorobenzonitrile derivatives be resolved?

Answer: Three-tiered validation is recommended:

Batch reproducibility testing : Analyze ≥3 independent syntheses via HPLC-MS to ensure <2% impurity variance .

Orthogonal receptor assays : Compare results across radioligand binding (5-HT2A), calcium flux, and β-arrestin recruitment assays .

Crystalline salt verification : Single-crystal X-ray diffraction eliminates polymorphism-related variations .

Basic: What are the best practices for long-term storage to prevent degradation?

Answer: Store in airtight, light-resistant containers under argon at -20°C. Desiccants (silica gel) maintain humidity <10%. Analogous compounds show ≤1% decomposition over 12 months under these conditions versus 15% degradation at 25°C .

Advanced: How does the fluorine substituent influence spectroscopic properties and reactivity?

Answer: The ortho-fluorine exerts electron-withdrawing effects:

  • 19F NMR shifts correlate with ring electron density (Δδ ≥5 ppm upon salt formation) .
  • Reactivity modulation : Fluorine decreases the adjacent amine’s pKa by 1.5 units, requiring adjusted pH during coupling .
  • Crystallinity impact : Fluorine enhances lattice energy, improving stability but complicating recrystallization (requires polar aprotic solvents) .

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